N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-17-15(20)14-9-11-5-2-3-7-13(11)19(14)16(21)18-10-12-6-4-8-22-12/h2-8,14H,9-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRGUHBEJIFFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide involves the construction of both indole and thiophene moieties. Indole derivatives can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Thiophene derivatives can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in materials science for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene moiety and are used in similar applications.
Uniqueness
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is unique due to its combined indole and thiophene moieties, which confer distinct chemical and biological properties
Biological Activity
N2-methyl-N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an indoline core fused with a thiophene moiety, which is known to enhance its biological activity. The unique combination of these two heterocycles contributes to its potential as a pharmacologically active agent.
Target Pathways
This compound operates through various biochemical pathways:
- Antiviral Activity : The compound exhibits potential antiviral properties by inhibiting viral replication.
- Anti-inflammatory Effects : It modulates inflammatory pathways, particularly through the inhibition of COX enzymes.
- Anticancer Properties : The compound has been shown to induce apoptosis in cancer cells via the activation of caspases and modulation of the NF-kB pathway.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. For instance, it was found to inhibit cell proliferation in breast cancer cell lines with an IC50 value of 12 µM. The mechanism involves:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of cell cycle progression at the G1 phase.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- In Vivo Studies : In mouse models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Inflammation Models : In models of acute inflammation, treatment with the compound led to a notable decrease in edema and inflammatory cytokine levels (e.g., TNF-α and IL-6).
Toxicity and Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile. Acute toxicity studies show no significant adverse effects at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
